molecular formula C12H8N2O B8750546 Benzo[b][1,8]napthyridin-2(1H)-one CAS No. 112499-49-7

Benzo[b][1,8]napthyridin-2(1H)-one

Cat. No.: B8750546
CAS No.: 112499-49-7
M. Wt: 196.20 g/mol
InChI Key: MMQLBTDCVNCJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b][1,8]napthyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

112499-49-7

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

1H-benzo[b][1,8]naphthyridin-2-one

InChI

InChI=1S/C12H8N2O/c15-11-6-5-9-7-8-3-1-2-4-10(8)13-12(9)14-11/h1-7H,(H,13,14,15)

InChI Key

MMQLBTDCVNCJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=O)NC3=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of THF (15 mL) and LDA (2M in THF, 15.9 mmol, 7.95 mL), cooled to −78° C., was slowly added a solution of di-t-butyl succinate (15.9 mmol, 3.28 g) in THF (3.0 mL). After 15 minutes at −78° C. 3-Formyl-2-pivaloylaminoquinoline (1.92 g, 7.50 mmol) dissolved in THF (10 mL) was added. The clear yellow solution was stirred at −78° C. for 15 minutes and then allowed to warm to room temperature. The solution was poured into saturated aqueous ammonium chloride (200 mL) and extracted with dichloromethane (2×100 mL). The organic phase was dried (MgSO4) and evaporated in vacuo. The crude product of diastereomeric alcohols was heated to reflux for 24 hours in a mixture of THF (5 mL) and HCl (3M, aqueous) and then poured into water (100 mL) and neutralized with K2CO3. The tan precipitate was washed with water (2×25 mL) and dried in vacuo overnight. The crude product (1.60 g) was heated in acetonitrile (50 mL) and filtered while hot. The product was washed with ether (2×25 mL) and dried in vacuo to give 1.50 g (79%) of a material judged to be 61% pure according to HPLC (260 nm).
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
3-Formyl-2-pivaloylaminoquinoline
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.95 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
79%

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